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Compound of Interest

Compound Name: ONO 207

Cat. No.: B160304 Get Quote

For researchers and drug development professionals navigating the landscape of epigenetic

cancer therapies, a clear understanding of the comparative profiles of emerging candidates is

crucial. This guide provides a head-to-head comparison of two prominent pan-BET

(Bromodomain and Extra-Terminal domain) inhibitors: ODM-207 and molibresib (GSK525762).

This analysis is based on publicly available preclinical and clinical data.

It is important to note that the initial query for "ONO-207" did not yield specific results. It is

highly probable that this was a typographical error and the intended compound was ODM-207,

a BET inhibitor developed by Orion Corporation. This guide will proceed under that assumption.

At a Glance: Key Differences
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Feature ODM-207 Molibresib (GSK525762)

Developer Orion Corporation GlaxoSmithKline

Chemical Structure

Structurally distinct from

benzodiazepine-based

inhibitors[1][2]

Small-molecule inhibitor[3]

Primary Indications Studied

Solid tumors (including

castrate-resistant prostate

cancer)[4]

NUT carcinoma, other solid

tumors, and hematologic

malignancies[3][5]

Reported Efficacy

No partial or complete

responses observed in a

Phase 1 solid tumor trial.[4]

Partial responses and stable

disease observed in NUT

carcinoma and some

hematologic malignancies.[3]

[5]

Key Adverse Events

Thrombocytopenia, asthenia,

nausea, anorexia, diarrhea,

fatigue, vomiting.[4]

Thrombocytopenia,

gastrointestinal events

(nausea, vomiting, diarrhea),

anemia, fatigue.[3]

Quantitative Data Summary
The following tables summarize the available quantitative data for ODM-207 and molibresib.

Table 1: Preclinical In Vitro Activity
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Compound Target IC50 (nM)
Cell Line/Assay
Condition

ODM-207 BRD2 BD1 61 Biochemical Assay[6]

BRD3 BD1 86 Biochemical Assay[6]

BRD4 BD1 116 Biochemical Assay[6]

BRD4 (full length) 89 Biochemical Assay[6]

BRDT BD1 89 Biochemical Assay[6]

Molibresib - -

Specific IC50 values

not detailed in the

provided search

results.

Table 2: Clinical Trial Overview

Parameter
ODM-207 (Phase 1,
Solid Tumors)[4]

Molibresib (Phase
1/2, NUT
Carcinoma & Solid
Tumors)[3]

Molibresib (Phase
1/2, Hematologic
Malignancies)[5]

Number of Patients 35 65 111

Highest Dose/RP2D
2 mg/kg (highest

studied)

80 mg once daily

(RP2D)

60-75 mg daily

(RP2D)

Dose-Limiting

Toxicities
Intolerable fatigue

Grade 4

thrombocytopenia
-

Objective Response

Rate (ORR)
0%

21% in NUT

Carcinoma (4/19 PRs)
13% Overall

Most Common Grade

3+ AEs
- Thrombocytopenia

Thrombocytopenia

(37%), Anemia (15%),

Febrile Neutropenia

(15%)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.bioworld.com/articles/671272-odm-207-shows-antitumor-activity-in-er-breast-cancer-models?v=preview
https://www.bioworld.com/articles/671272-odm-207-shows-antitumor-activity-in-er-breast-cancer-models?v=preview
https://www.bioworld.com/articles/671272-odm-207-shows-antitumor-activity-in-er-breast-cancer-models?v=preview
https://www.bioworld.com/articles/671272-odm-207-shows-antitumor-activity-in-er-breast-cancer-models?v=preview
https://www.bioworld.com/articles/671272-odm-207-shows-antitumor-activity-in-er-breast-cancer-models?v=preview
https://pubmed.ncbi.nlm.nih.gov/32989226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7165800/
https://aacrjournals.org/clincancerres/article/29/4/711/716475/A-Phase-I-II-Open-Label-Study-of-Molibresib-for
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway and Experimental Workflow
BET Inhibition Signaling Pathway
BET inhibitors, such as ODM-207 and molibresib, function by competitively binding to the

bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This prevents their

interaction with acetylated lysine residues on histones and transcription factors. The

downstream effect is the disruption of transcriptional elongation of key oncogenes, most

notably MYC, leading to cell cycle arrest and apoptosis in cancer cells.
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Caption: Mechanism of action for BET inhibitors like ODM-207 and molibresib.

Generalized Phase 1 Clinical Trial Workflow
The clinical development of novel therapeutics like ODM-207 and molibresib typically begins

with a Phase 1 trial focused on safety, tolerability, and pharmacokinetics. The workflow
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generally follows a dose-escalation design.

Patient Recruitment
(Advanced Solid Tumors or
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Caption: A simplified workflow for a Phase 1 dose-escalation clinical trial.

Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions.

However, based on the published literature, the general methodologies can be outlined.

In Vitro Cell Proliferation Assay (General Protocol)
Cell Culture: Cancer cell lines (e.g., ER+ breast cancer lines for ODM-207 studies) are

cultured in appropriate media and conditions.[7]

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of

concentrations of the BET inhibitor (e.g., ODM-207) or a vehicle control.

Incubation: Cells are incubated for a specified period (e.g., 4 days for ODM-207 studies).[2]

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a

fluorescence-based assay.

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from

the dose-response curves.

Syngeneic Mouse Model for In Vivo Efficacy (ODM-207
Example)
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Animal Model: BALB/c mice are used for the study.[1]

Tumor Implantation: A syngeneic mouse colon carcinoma cell line (e.g., CT26) is

subcutaneously implanted into the mice.[1]

Treatment: Once tumors reach a specified size, mice are randomized into treatment and

control groups. The treatment group receives daily oral administration of the BET inhibitor

(e.g., 30 mg/kg of ODM-207).[1]

Tumor Measurement: Tumor volume is measured regularly throughout the study.

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such

as immunohistochemistry, to assess immune cell infiltration and other biomarkers.[1]

Phase 1 Clinical Trial Design (General Protocol)
Patient Population: Patients with advanced, refractory solid tumors or hematologic

malignancies for whom standard therapies are no longer effective are enrolled.[3][4]

Study Design: An open-label, dose-escalation study is typically employed.[3][4] A common

design is the "3+3" method, where cohorts of 3 patients are treated at a specific dose level. If

no DLTs are observed, the next cohort is enrolled at a higher dose. If a DLT is observed, the

cohort is expanded to 6 patients.

Treatment: The investigational drug (e.g., ODM-207 or molibresib) is administered orally,

once daily.[3][4]

Assessments:

Safety and Tolerability: Patients are closely monitored for adverse events (AEs), and the

severity is graded. Dose-limiting toxicities are a key endpoint.[3][4]

Pharmacokinetics (PK): Blood samples are collected at various time points to determine

the drug's absorption, distribution, metabolism, and excretion.[3]

Pharmacodynamics (PD): Biomarkers may be measured to assess target engagement.

For molibresib, circulating monocyte chemoattractant protein-1 levels were used.[3]
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Preliminary Efficacy: Tumor responses are evaluated using imaging criteria (e.g.,

RECIST).[3][4]

Conclusion
Both ODM-207 and molibresib are pan-BET inhibitors that have demonstrated preclinical

activity. However, based on the available Phase 1 data, molibresib has shown early signs of

clinical activity, particularly in NUT carcinoma, while the initial trial for ODM-207 in a broader

solid tumor population did not yield objective responses and indicated a narrow therapeutic

window.[3][4] Both compounds share a similar side-effect profile, with thrombocytopenia being

a notable class effect of BET inhibitors. Further clinical development, potentially in combination

with other agents, will be necessary to fully elucidate the therapeutic potential of these

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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